BenchChemオンラインストアへようこそ!

Anhydrooxytetracycline

Pharmaceutical Analysis Impurity Profiling HPLC Method Development

Anhydrooxytetracycline (4660-26-8) is the unique oxytetracycline degradation product, the obligate intermediate in acidic degradation and precursor to α-/β-apooxytetracycline isomers. It exhibits substantially reduced aqueous solubility, requiring specific sample preparation protocols. Essential for EP/USP impurity profiling and stability-indicating method validation, this standard cannot be replaced by 4-epioxytetracycline or other impurities without invalidating method specificity and risking regulatory non-compliance.

Molecular Formula C22H22N2O8
Molecular Weight 442.4 g/mol
CAS No. 4660-26-8
Cat. No. B3138695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydrooxytetracycline
CAS4660-26-8
Molecular FormulaC22H22N2O8
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=C(C3=C1C(C4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O)O
InChIInChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t14-,15+,17+,22+/m1/s1
InChIKeyNTNBLKOKJNSQQA-XCLVFQIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhydrooxytetracycline (CAS 4660-26-8): Structural Identity, Formation Pathway, and Procurement Rationale


Anhydrooxytetracycline (CAS 4660-26-8), systematically designated Oxytetracycline EP Impurity F, is a tetracycline-class degradation product with molecular formula C22H22N2O8 and molecular weight 442.42 [1]. It forms via dehydration of oxytetracycline under acidic conditions and can subsequently undergo internal cyclization to yield α- and β-apooxytetracycline isomers . Unlike the parent antibiotic oxytetracycline, anhydrooxytetracycline exhibits substantially reduced aqueous solubility . The compound is routinely employed as a reference standard in pharmacopoeial impurity profiling, stability-indicating method validation, and quality control of oxytetracycline-containing pharmaceutical preparations.

Why Anhydrooxytetracycline (CAS 4660-26-8) Cannot Be Substituted by Other Oxytetracycline Impurities


Anhydrooxytetracycline occupies a unique and non-interchangeable position in the oxytetracycline degradation cascade. It is the direct dehydration product of oxytetracycline and the obligate precursor to the apooxytetracycline isomers; analytical methods demonstrate that it co-elutes with neither the parent compound nor the epimeric or apo- degradation products under optimized chromatographic conditions [1]. Furthermore, pharmacopoeial specifications mandate distinct impurity limits for anhydro-derivatives versus epimers due to their divergent toxicological profiles—anhydrotetracycline derivatives are associated with nephrotoxicity, whereas epimers primarily reflect reduced antibacterial potency [2]. Consequently, substituting anhydrooxytetracycline reference material with 4-epioxytetracycline, α-apooxytetracycline, or any other oxytetracycline-related substance will invalidate method specificity, compromise quantitative accuracy, and risk regulatory non-compliance.

Quantitative Differentiation Evidence for Anhydrooxytetracycline (CAS 4660-26-8) Against Structural Analogs


Baseline Chromatographic Resolution of Anhydrooxytetracycline from Six Related Substances Under Isocratic HPLC Conditions

Anhydrooxytetracycline is fully resolved from oxytetracycline, 4-epioxytetracycline, tetracycline, α-apooxytetracycline, and β-apooxytetracycline using an isocratic HPLC method on a PLRP-S poly(styrene-divinylbenzene) copolymer column [1]. The method achieves complete separation of these seven structurally related tetracyclines, demonstrating that anhydrooxytetracycline possesses unique retention behavior that distinguishes it from both its parent compound and other degradation products.

Pharmaceutical Analysis Impurity Profiling HPLC Method Development

Differential Formation Pathway: Anhydrooxytetracycline as the Obligate Intermediate in Acidic Oxytetracycline Degradation

Under acidic conditions, oxytetracycline undergoes an initial dehydration to form anhydrooxytetracycline exclusively; this intermediate then undergoes internal cyclization of the C5-OH to the C12 ketone, with subsequent C12-C12a bond cleavage generating α- and β-apooxytetracycline isomers . The 4-epimer of oxytetracycline is not formed via this acidic degradation route, and anhydrooxytetracycline does not undergo epimerization under these conditions [1].

Forced Degradation Stability Studies Degradation Pathway

Oxytetracycline-Specific Impurity Profile: Anhydrooxytetracycline Present, 4-Epimer Absent in Commercial Preparations

Column chromatographic analysis of 13 commercial pharmaceutical preparations revealed a distinct impurity signature for oxytetracycline-containing products: anhydrooxytetracycline was consistently detected, whereas the 4-epimer (4-epioxytetracycline) was absent [1]. This contrasts sharply with tetracycline-containing preparations, which contained both anhydro and epi degradation products, and with semisynthetic derivatives (methacycline, doxycycline) that showed only epimers.

Pharmaceutical Quality Control Impurity Profiling Column Chromatography

LC-MS/MS Method Development: Anhydrooxytetracycline Quantification Requires Distinct Calibration from Apooxytetracycline Isomers

In a validated LC-MS/MS method for oxytetracycline impurity analysis using an Xterra MS C18 column and gradient elution with selected reaction monitoring (SRM), anhydrooxytetracycline was not quantified directly; however, its downstream products α- and β-apooxytetracycline exhibited less accurate calibration correlations compared to oxytetracycline and epi-impurities, resulting in higher limits of quantification (LOQ) and detection (LOD) for the apo-compounds [1]. This indicates that anhydrooxytetracycline, as the precursor, would require independent method optimization distinct from the epi-series impurities.

LC-MS/MS Quantitative Analysis Impurity Determination

Substantially Reduced Water Solubility: Physical Property Differentiation from Parent Oxytetracycline

Anhydrooxytetracycline exhibits substantially reduced water solubility compared to oxytetracycline due to the dehydration-induced loss of the C5a hydroxyl group and concomitant aromatization of the C-ring . This physicochemical alteration has direct implications for analytical sample preparation, chromatographic mobile phase selection, and the compound's environmental fate.

Physicochemical Properties Solubility Formulation Science

Toxicological Divergence: Anhydrotetracycline Derivatives Exhibit Nephrotoxic Potential Distinct from Epimeric Impurities

Degradation of tetracycline-class antibiotics can lead to toxic degradation products; this has been proven specifically for anhydrotetracycline (ATC) and 4-epianhydrotetracycline (EATC) [1]. While oxytetracycline degradation produces anhydrooxytetracycline rather than anhydrotetracycline, the structural homology and shared dehydration mechanism indicate a parallel toxicological concern. The European Pharmacopoeia establishes permitted concentration limits for these impurities in pharmaceutical formulations [1]. In contrast, epimeric impurities such as 4-epitetracycline are primarily associated with reduced antibacterial potency rather than direct organ toxicity.

Toxicology Drug Safety Impurity Risk Assessment

Procurement-Driven Application Scenarios for Anhydrooxytetracycline (CAS 4660-26-8) Reference Material


Pharmacopoeial Impurity Profiling and Batch Release Testing of Oxytetracycline Drug Substances

Anhydrooxytetracycline is an essential reference standard for the identification and quantification of Oxytetracycline EP Impurity F in pharmaceutical raw materials and finished products. The column chromatographic evidence demonstrates that anhydrooxytetracycline—but not 4-epioxytetracycline—is consistently present in commercial oxytetracycline preparations [1]. Quality control laboratories conducting batch release testing per European Pharmacopoeia or USP-NF monographs require this specific impurity standard to verify that degradation has not exceeded permitted limits and to ensure the safety profile of the drug substance .

Forced Degradation Studies and Stability-Indicating Method Validation

Anhydrooxytetracycline is the obligate intermediate in the acidic degradation pathway of oxytetracycline, forming via dehydration before subsequent cyclization to apooxytetracycline isomers [1]. During forced degradation studies under ICH Q1A(R2) guidelines, anhydrooxytetracycline reference material is required to (a) confirm the identity of the primary acidic degradation peak in HPLC chromatograms, (b) establish peak purity via diode array or mass spectrometric detection, and (c) validate that the analytical method can resolve the degradation product from the parent drug peak. The validated HPLC method described by Khan et al. (1987) demonstrates complete resolution of anhydrooxytetracycline from six related substances, providing a benchmark for method specificity .

LC-MS/MS Method Development for Trace-Level Impurity Quantification in Complex Matrices

Anhydrooxytetracycline reference material is required for the development and validation of LC-MS/MS methods intended for trace-level impurity analysis in oxytetracycline drug products or biological/environmental samples. The distinct mass spectrometric behavior of the anhydro/apo degradation series—documented by Lykkeberg et al. (2004) for apooxytetracycline isomers—indicates that anhydrooxytetracycline cannot be quantified using calibration curves established for epimeric impurities [1]. Laboratories developing methods for regulatory submission (e.g., ANDA, NDA, or marketing authorization applications) must include anhydrooxytetracycline in method validation parameters including specificity, linearity, accuracy, precision, and LOQ/LOD determination.

Stability Monitoring of Oxytetracycline Hydrochloride During Long-Term Storage

Anhydrooxytetracycline is a key marker for monitoring the chemical stability of oxytetracycline hydrochloride during storage under various temperature and humidity conditions. The gradient HPLC method described by Khan et al. (1987) was specifically applied to monitor the stability of oxytetracycline hydrochloride during approximately 6 years of storage in the solid state at various temperatures [1]. Procurement of anhydrooxytetracycline reference material enables long-term stability studies that (a) establish shelf-life specifications, (b) validate packaging configurations, and (c) support regulatory filings for drug product expiration dating. The compound's substantially reduced aqueous solubility also necessitates specific sample preparation protocols distinct from those used for the parent drug.

Quote Request

Request a Quote for Anhydrooxytetracycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.